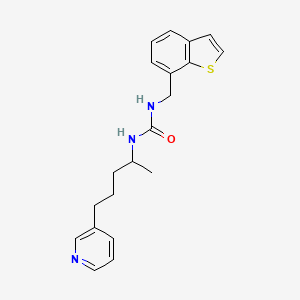![molecular formula C19H19N5O3S B7432725 N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432725.png)
N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological applications. This compound is commonly referred to as "ETP-101" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of ETP-101 involves the inhibition of specific enzymes and pathways that are involved in inflammation and cancer progression. ETP-101 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of inflammatory mediators. Additionally, ETP-101 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression and play a role in cancer progression.
Biochemical and Physiological Effects:
ETP-101 has been shown to have significant biochemical and physiological effects on various cell types. Research has shown that ETP-101 can induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. Additionally, ETP-101 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ETP-101 in lab experiments include its significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. Additionally, ETP-101 has been shown to have minimal toxicity, making it a safe compound to use in lab experiments. However, the limitations of using ETP-101 in lab experiments include its relatively low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of ETP-101. One potential direction is to further investigate the potential therapeutic applications of ETP-101 in various diseases, including cancer, inflammation, and neurological disorders. Additionally, future research could focus on improving the solubility of ETP-101 to make it more suitable for in vivo administration. Finally, future research could focus on the development of ETP-101 analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of ETP-101 involves a multi-step process that includes the reaction of 4-ethenylphenylsulfonyl chloride with 4-aminobenzonitrile to form a sulfonamide intermediate. This intermediate is then reacted with 1,2,4-triazole-1-ylpropan-2-amine to form the final product, ETP-101.
Wissenschaftliche Forschungsanwendungen
ETP-101 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that ETP-101 has significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of these diseases.
Eigenschaften
IUPAC Name |
N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-3-15-4-10-18(11-5-15)28(26,27)23-17-8-6-16(7-9-17)22-19(25)14(2)24-13-20-12-21-24/h3-14,23H,1H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZWEIGOVLXHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C=C)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-ethenylphenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-methyl-1-phenyl-N-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432644.png)
![5-[[2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoyl]amino]-2-fluorobenzamide](/img/structure/B7432657.png)
![(4aR,8aS)-6-[2-(2-chloro-6-fluorophenyl)acetyl]-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7432662.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(2-oxopiperidin-1-yl)cyclohexyl]benzamide](/img/structure/B7432667.png)
![1-(2-Bromo-4,6-difluoroanilino)-3-[[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B7432679.png)
![5-acetyl-2,6-dimethyl-N-[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B7432680.png)
![(1S)-2-[[(1R)-1-(2-fluorophenyl)propyl]amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7432699.png)
![1-[2-(2-Bromophenyl)-2-hydroxyethyl]-1-methyl-3-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7432715.png)
![N-[[4-(3,4-difluorophenoxy)-2-(trifluoromethyl)phenyl]methyl]-N'-[1-(1,2,4-triazol-1-yl)propan-2-yl]oxamide](/img/structure/B7432728.png)
![1-(3-Chlorophenyl)-2-[[1-(4-fluorophenyl)-3,3-dimethylbutyl]amino]ethanol](/img/structure/B7432730.png)
![Methyl 2-[2-(4-bromo-2-methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432738.png)

![N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432752.png)
![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-(5-pyridin-3-ylpentan-2-yl)urea](/img/structure/B7432757.png)